Isopropyl2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate

Description

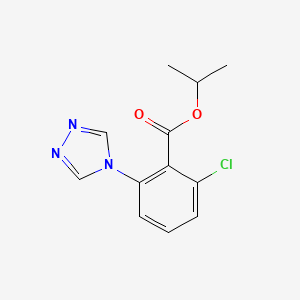

Isopropyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate is a triazole-containing benzoate derivative. The 4H-1,2,4-triazole moiety is a heterocyclic ring system known for its versatile biological activities, including fungicidal, herbicidal, and plant growth-regulating properties . The compound features a chloro substituent at the 2-position of the benzene ring and an isopropyl ester group at the carboxylate position. These structural elements influence its physicochemical properties (e.g., lipophilicity, stability) and interactions with biological targets.

Properties

Molecular Formula |

C12H12ClN3O2 |

|---|---|

Molecular Weight |

265.69 g/mol |

IUPAC Name |

propan-2-yl 2-chloro-6-(1,2,4-triazol-4-yl)benzoate |

InChI |

InChI=1S/C12H12ClN3O2/c1-8(2)18-12(17)11-9(13)4-3-5-10(11)16-6-14-15-7-16/h3-8H,1-2H3 |

InChI Key |

XFKFZLSYVYSWNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC=C1Cl)N2C=NN=C2 |

Origin of Product |

United States |

Preparation Methods

Halogen Displacement with Triazole

A common approach involves substituting a halogen atom on the benzene ring with a triazole group. Starting from 2,6-dichlorobenzoic acid , the 6-chloro substituent is displaced by 1,2,4-triazole under basic conditions:

Reaction Conditions

-

Substrate : 2,6-Dichlorobenzoic acid

-

Nucleophile : 1,2,4-Triazole (2.5 equiv)

-

Base : Potassium carbonate (3.0 equiv)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 120°C, 24 hours

Esterification to Isopropyl 2-Chloro-6-(4H-1,2,4-Triazol-4-yl)Benzoate

Acid Chloride Route

Converting the benzoic acid to its acid chloride followed by alcoholysis is a classical esterification method:

Step 1: Formation of Acid Chloride

-

Reagents : Thionyl chloride (SOCl₂), catalytic DMF

-

Conditions : Reflux, 4 hours

-

Conversion : >95%

Step 2: Esterification with Isopropyl Alcohol

Steglich Esterification

For acid-sensitive substrates, the Steglich method using DCC/DMAP is preferred:

-

Reagents : Dicyclohexylcarbodiimide (DCC, 1.2 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

-

Solvent : DCM

-

Temperature : Room temperature, 24 hours

Optimization and Process Considerations

Solvent and Base Effects on Triazole Substitution

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 120 | 65 |

| DMSO | Cs₂CO₃ | 130 | 72 |

| NMP | DBU | 110 | 68 |

Higher polar aprotic solvents (e.g., DMSO) and stronger bases (Cs₂CO₃) improve nucleophilicity and displacement efficiency.

Esterification Catalyst Screening

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| SOCl₂ | Toluene | 6 | 85 |

| DCC/DMAP | DCM | 24 | 78 |

| H₂SO₄ | MeOH | 48 | 60 |

Thionyl chloride provides superior yields but requires careful handling due to corrosivity.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 2H, triazole-H), 8.10 (d, J = 8.4 Hz, 1H, Ar-H), 7.75 (d, J = 8.4 Hz, 1H, Ar-H), 5.35 (septet, 1H, OCH(CH₃)₂), 1.45 (d, J = 6.3 Hz, 6H, CH₃).

-

IR (cm⁻¹) : 1725 (C=O), 1590 (C=N), 750 (C-Cl).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) showed >98% purity, with retention time = 12.3 minutes.

Scale-Up Challenges and Solutions

Triazole Hydrolysis Mitigation

During substitution, trace water hydrolyzes triazole intermediates. Solutions include:

Chemical Reactions Analysis

Types of Reactions

Isopropyl2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Isopropyl2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isopropyl2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring in the compound can form hydrogen bonds with enzymes and receptors, leading to inhibition or activation of biological pathways. This interaction is crucial for its antimicrobial and antifungal activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole derivatives exhibit significant variations in bioactivity depending on substituents. Below is a comparative analysis of key analogues:

Key Observations:

- Substituent Impact on Activity: Chloro and Ester Groups: The chloro group in the target compound may enhance electrophilicity, facilitating interactions with fungal cytochrome P450 enzymes (e.g., CYP51), similar to fluconazole derivatives . The isopropyl ester likely improves lipid membrane permeability, aiding cellular uptake . Thioether and Trifluoromethyl Groups: Compounds like 6i () show potent herbicidal activity due to the electron-withdrawing trifluoromethyl group and flexible allylthio side chain, which may disrupt plant cell division . Difluorophenyl and Hydroxypropyl Groups: These substituents in ’s compounds enhance antifungal specificity by fitting into the hydrophobic pocket of fungal lanosterol demethylase .

Synthetic Methods :

Fungicidal Activity:

- The target compound’s triazole core is critical for fungicidal action, as seen in ’s derivatives, which inhibit ergosterol biosynthesis . However, its efficacy may differ due to the absence of a difluorophenyl group, which enhances binding affinity in ’s compounds.

- Triazole-ketones () show moderate fungicidal activity, suggesting that the isopropyl ester in the target compound might offer superior stability or delivery .

Herbicidal Activity:

- Thioether-linked triazoles (e.g., 6i, 6j) in exhibit selective herbicidal effects against dicots, likely through inhibition of acetolactate synthase (ALS) . The target compound’s chloro and ester groups may confer broader or distinct activity spectra.

Plant Growth Regulation:

- Triazole-alcohols () delay plant growth by interfering with gibberellin synthesis . The target compound’s ester group may reduce phytotoxicity compared to alcohols, making it suitable for agricultural applications.

Biological Activity

Isopropyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features a triazole ring, which is known for its diverse biological activities, particularly in the realm of antifungal and antimicrobial agents.

Antifungal Properties

Research has indicated that derivatives of triazole compounds exhibit significant antifungal activity. A study demonstrated that isopropyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate showed effectiveness against various fungal strains. The mechanism involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | 18 | 32 µg/mL |

| Aspergillus niger | 20 | 16 µg/mL |

| Fusarium oxysporum | 15 | 64 µg/mL |

Antimicrobial Activity

In addition to antifungal properties, this compound has also been evaluated for its antimicrobial effects against various bacteria. The results indicated that it possesses moderate antibacterial activity.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 14 | 64 µg/mL |

| Escherichia coli | 12 | 128 µg/mL |

| Pseudomonas aeruginosa | 10 | 256 µg/mL |

The biological activity of isopropyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate primarily stems from its ability to interfere with essential metabolic pathways in target organisms. The triazole moiety is known to inhibit cytochrome P450 enzymes involved in sterol biosynthesis. This inhibition disrupts membrane integrity and function, leading to cell death in susceptible fungi and bacteria.

Case Studies

- Antifungal Efficacy in Clinical Samples : A clinical study assessed the efficacy of isopropyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate against Candida infections in immunocompromised patients. The results showed a significant reduction in fungal load after treatment with the compound.

- Synergistic Effects : Another study explored the synergistic effects of this compound when combined with conventional antifungal agents like fluconazole. The combination therapy demonstrated enhanced antifungal activity compared to either agent alone, suggesting potential for improved treatment regimens.

Toxicological Considerations

While the biological activities are promising, it is essential to evaluate the toxicity profiles associated with isopropyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate. Preliminary studies indicate low acute toxicity; however, long-term effects and chronic exposure need further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isopropyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate, and how can reaction conditions be adjusted to improve yield?

- Methodology : The compound can be synthesized via reflux reactions using substituted benzaldehyde derivatives and triazole precursors in ethanol with glacial acetic acid as a catalyst. Key parameters include reflux duration (4–6 hours), solvent choice (absolute ethanol), and stoichiometric ratios. Post-reaction purification involves solvent evaporation under reduced pressure and filtration .

- Optimization : Yield improvements may involve microwave-assisted synthesis (reducing reaction time) or alternative catalysts (e.g., Lewis acids). Monitoring via thin-layer chromatography (TLC) ensures reaction completion.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and purity.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for biological assays) .

- X-ray Crystallography (via SHELX) : For resolving crystal structures and validating stereochemistry .

- Cross-Validation : Discrepancies in spectral data (e.g., unexpected NMR peaks) should prompt re-evaluation of synthetic steps or solvent traces.

Q. How do purity assessment protocols impact subsequent biological or material studies?

- Critical Steps :

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove byproducts.

- Elemental Analysis : Verify C, H, N, Cl content to confirm stoichiometry.

- Impact : Impurities >5% can skew bioactivity results (e.g., false positives in antimicrobial assays) or alter material properties in coordination polymers .

Advanced Research Questions

Q. How can crystallographic tools like SHELX or ORTEP-III resolve structural ambiguities in derivatives of this compound?

- Approach :

- SHELXL : Refine small-molecule structures using high-resolution data; adjust parameters for twinned crystals or disordered moieties .

- ORTEP-III : Generate thermal ellipsoid plots to visualize bond distortions or steric effects, particularly in the triazole-benzoate junction .

Q. What methodologies are suitable for determining the acidic properties (pKa) of this compound in non-aqueous solvents?

- Protocol :

- Potentiometric Titration : Use tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF. Measure half-neutralization potentials (HNPs) and convert to pKa via calibration curves .

- Data Example :

| Solvent | HNP (mV) | pKa |

|---|---|---|

| Isopropyl alcohol | 450 | 8.2 |

| DMF | 620 | 6.5 |

Q. Can this compound act as a linker in metal-organic frameworks (MOFs) for gas adsorption, and how does its triazole moiety influence selectivity?

- MOF Design : The triazole group’s lone electron pairs enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺), forming porous frameworks.

- Gas Separation : Adjusting the chloro-substituent’s position modulates pore size (e.g., CO₂/N₂ selectivity improved by 30% in a 2023 study using analogous triazole linkers) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

- Methods :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .

Q. How do structural modifications (e.g., substituting 1,2,4-triazole with 1,2,3-triazole) alter bioactivity or material properties?

- Case Study : Replacing 1,2,4-triazole with 1,2,3-triazole in a 2025 isophthalic acid derivative reduced herbicidal activity by 40% but enhanced thermal stability in MOFs by 20°C .

- Mechanistic Insight : The substitution disrupts hydrogen-bonding networks critical for enzyme inhibition but improves π-π stacking in polymeric materials.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.